Ethyl levulinate
Overview
Description
Ethyl levulinate is an organic compound with the molecular formula C7H12O3. It is an ester derived from levulinic acid, a keto acid.
Mechanism of Action
Target of Action
Ethyl levulinate (EL) is a versatile chemical feedstock with numerous potential industrial applications . It is primarily targeted for use as a diesel miscible biofuel and can be used directly in regular diesel car engines up to 5 wt% . It is also used as a precursor to various chemicals . More recently, this compound has been used to produce medicines such as calcium levulinate, which is used for both mineral supplements and tuberculosis pretreatments . EL is also being considered as a possible substitute for valencene in the production of fragrances and fruity, sweet, and floral flavors .
Mode of Action
This compound is an ester derived from the keto acid levulinic acid . It can also be obtained by reaction between ethanol and furfuryl alcohol . These two synthesis options make this compound a viable biofuel option, since both precursors can be obtained from biomass: levulinic acid from 6-carbon polymerized sugars such as cellulose, and furfural from 5-carbon polymerized sugars such as xylan and arabinan .
Biochemical Pathways
The production of this compound involves the esterification of levulinic acid in the presence of ethanol . This process can be carried out on a variety of biomass-derived substrates including furfuryl alcohol, chloromethyl furfural, monosaccharides, polysaccharides, and lignocellulosic biomass . The alcoholysis of biomass over catalysts with Brønsted and Lewis acid sites provides an efficient and sustainable scheme to produce versatile biobased chemicals under mild conditions .
Pharmacokinetics
As a solvent, this compound exhibits low toxicity, high biodegradability, and excellent solvency for a wide range of substances
Result of Action
The primary result of this compound’s action is its ability to serve as a biofuel additive. Research has found that using this compound as a fuel additive can significantly reduce pollutants and environmental effects . In addition, it has potential uses in the production of medicines and fragrances .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the production of this compound from biomass is more efficient under certain conditions, such as the presence of specific catalysts . Furthermore, the use of this compound as a biofuel additive is influenced by the composition of the diesel fuel it is added to . As a solvent, this compound’s effectiveness can be influenced by the properties of the substances it is dissolving .
Biochemical Analysis
Biochemical Properties
It can be used up to 5 wt% as the diesel miscible biofuel directly in regular diesel car engines
Cellular Effects
It has been found that using Ethyl levulinate as a fuel additive can significantly reduce pollutants and environmental effect .
Molecular Mechanism
It is known that this compound can be obtained by reaction between ethanol and furfuryl alcohol .
Metabolic Pathways
This compound is involved in the metabolic pathways of levulinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl levulinate can be synthesized through the esterification of levulinic acid with ethanol. This reaction typically requires an acid catalyst, such as methanesulfonic acid or sulfuric acid, and is carried out under reflux conditions . The reaction can also be optimized using response surface methodology to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound often involves the use of biomass-derived levulinic acid. For instance, levulinic acid can be obtained from lignocellulosic biomass such as sugarcane bagasse. The esterification process can be intensified using microwave-xenon irradiation and deep eutectic solvents to enhance yield and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions: Ethyl levulinate undergoes various chemical reactions, including:
Esterification: Formation of this compound from levulinic acid and ethanol.
Hydrogenation: Conversion of this compound to γ-valerolactone through hydrogenation and transesterification.
Alcoholysis: Production of this compound from biomass-derived substrates using Brønsted and Lewis acid catalysts.
Common Reagents and Conditions:
Esterification: Ethanol and acid catalysts (e.g., methanesulfonic acid, sulfuric acid) under reflux conditions.
Hydrogenation: Metal nanoparticles and acid sites for catalysis.
Alcoholysis: Brønsted acidic ionic liquids and Lewis acidic catalysts.
Major Products:
Esterification: this compound.
Hydrogenation: γ-Valerolactone.
Alcoholysis: this compound and intermediate compounds such as ethyl-D-glycopyranoside.
Scientific Research Applications
Ethyl levulinate has a wide range of scientific research applications:
Comparison with Similar Compounds
Ethyl levulinate can be compared with other similar compounds, such as:
Methyl acetoacetate: Structurally similar and used in similar applications, but this compound exhibits better biodegradability and lower toxicity.
γ-Valerolactone: A hydrogenation product of this compound, used as a biofuel additive.
2-Methyltetrahydrofuran: Another derivative of levulinic acid, used as a solvent and fuel additive.
This compound stands out due to its versatility, environmental friendliness, and potential for sustainable production from biomass.
Properties
IUPAC Name |
ethyl 4-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-10-7(9)5-4-6(2)8/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEONFUTDYJSNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047058 | |
Record name | Ethyl levulinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, colourless to pale yellow liquid with apple odour | |
Record name | Ethyl levulinate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040433 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl levulinate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/465/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
93.00 to 94.00 °C. @ 18.00 mm Hg | |
Record name | Ethyl levulinate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040433 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water and alcohol, 1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | Ethyl levulinate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/465/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.009-1.014 | |
Record name | Ethyl levulinate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/465/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
539-88-8 | |
Record name | Ethyl levulinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=539-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl levulinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL LEVULINATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | ETHYL LEVULINATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanoic acid, 4-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl levulinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-oxovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL LEVULINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BU24CSS2G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ethyl levulinate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040433 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Ethyl levulinate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040433 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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